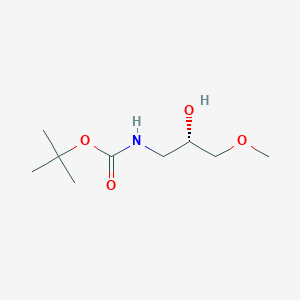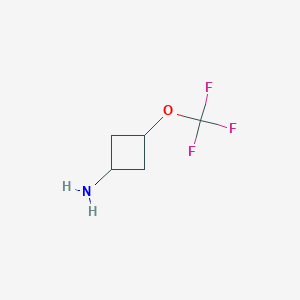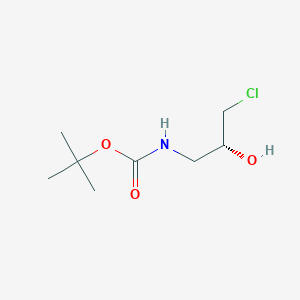![molecular formula C10H17NO3 B8093126 tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8093126.png)
tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a versatile small molecule scaffold used in various fields of scientific research. It is known for its unique bicyclic structure, which includes a tert-butyl ester group, a hydroxyl group, and an azabicyclo moiety. This compound is often utilized in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Formation of the Azabicyclo Moiety: The initial step involves the formation of the azabicyclo[2.1.1]hexane core.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and intermediate purification steps is common to enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the ester group.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of ethers or esters
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it an ideal candidate for probing biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmacologically active compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its robust chemical properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or a receptor modulator, depending on its structural modifications. The azabicyclo moiety is crucial for binding to active sites, while the hydroxyl and ester groups facilitate interactions with other molecular components .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.
tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with different substituents on the bicyclic core.
Uniqueness
This compound is unique due to its specific combination of functional groups and its stable bicyclic structure. This makes it particularly valuable in synthetic chemistry and drug development .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-6-10(13)4-7(11)5-10/h7,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFANELNJJUTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408971-50-4 |
Source


|
| Record name | tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3',6'-Bis(3-aminopropoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one;dihydrochloride](/img/structure/B8093047.png)
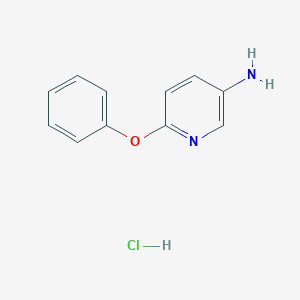
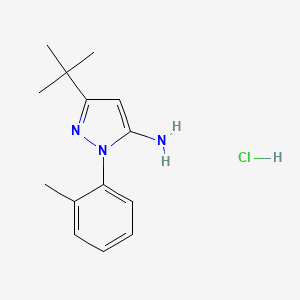
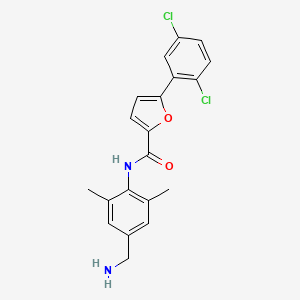
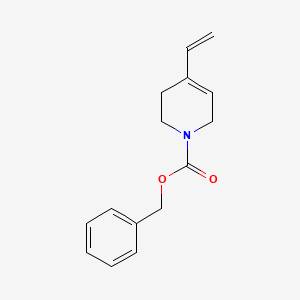
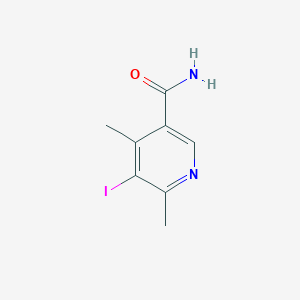
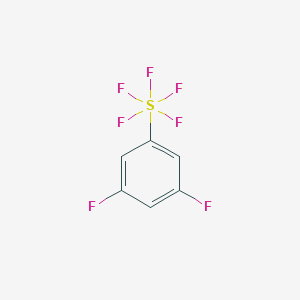
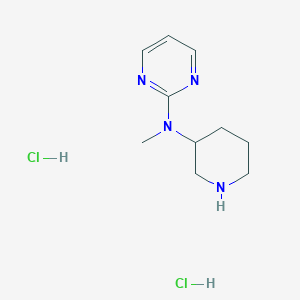
![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride](/img/structure/B8093114.png)

